![molecular formula C7H5FN2 B1442067 4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-76-2](/img/structure/B1442067.png)

4-fluoro-1H-pyrrolo[3,2-c]pyridine

Übersicht

Beschreibung

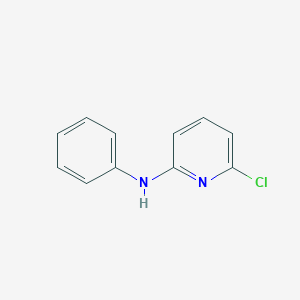

4-Fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound . It is a part of the pyrrolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures .

Synthesis Analysis

The synthesis of this compound has been described in various studies. Two routes have been presented for the preparation of this compound from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrole and a pyridine ring . The compound can present two possible tautomeric forms: the 1H- and 2H-isomers .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Methods : The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine has been explored through various methods. For instance, Thibault et al. (2003) describe two routes for its preparation, using regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange (Thibault, L’Heureux, Bhide, & Ruel, 2003).

- Chemical Properties and Reactivity : The chemical properties and reactivity of related compounds have been extensively studied. For example, Murthy et al. (2017) conducted a detailed study on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, examining its vibrational spectra, NMR chemical shifts, and molecular stability (Murthy et al., 2017).

Biological and Pharmaceutical Applications

- Potential in Drug Development : Compounds containing the pyrrolo[3,4-c]pyridine moiety have shown a broad spectrum of pharmacological properties, leading to the development of new compounds with this structure. Wójcicka and Redzicka (2021) reviewed studies on the biological activity of pyrrolo[3,4-c]pyridines, highlighting their potential in treating diseases of the nervous and immune systems, as well as their analgesic, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

- Antitumor Activity : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and tested their biological effects in models of diffuse malignant peritoneal mesothelioma, showing significant tumor volume inhibition and apoptotic responses (Carbone et al., 2013).

Chemical Sensing and Photophysical Properties

- Fluorescent Chemosensor : Maity et al. (2018) developed new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety for highly selective sensing of Fe3+/Fe2+ cations, demonstrating their application in living HepG2 cells (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).

- Analysis of Electronic Nature : Bashmakova et al. (2021) investigated the electronic nature of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione using spectroscopic techniques and quantum-chemical calculations, revealing insights into its photophysical properties and potential for physiological applications (Bashmakova, Shaydyuk, Dmytruk, Świergosz, Kachkovsky, Belfield, Bondar, & Kasprzyk, 2021).

Wirkmechanismus

Target of Action

It’s worth noting that pyrrolopyridine derivatives have been studied for a broad spectrum of pharmacological properties . They have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s known that the efficacy of similar compounds in reducing blood glucose suggests potential application in the prevention and treatment of disorders involving elevated plasma blood glucose .

Biochemical Pathways

It’s known that pyrrolopyridine derivatives can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities suggest they may influence a variety of biochemical pathways .

Result of Action

One of the most active derivatives of pyrrolopyridine showed significant anti-hiv-1 activity .

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVKAOMGIGAVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)